molecular formula C11H21ClO B030950 Undecanoyl chloride CAS No. 17746-05-3

Undecanoyl chloride

Cat. No. B030950
CAS RN: 17746-05-3
M. Wt: 204.73 g/mol
InChI Key: JUKPJGZUFHCZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecanoyl chloride is a chemical compound with the molecular formula C11H21ClO . It is used in various laboratory chemicals .


Synthesis Analysis

Undecanoyl chloride is used as an organic building block in the synthesis of various compounds . It has been used in the synthesis of chrysotrione B, a 2-acylcyclopentene-1,3-dione derivative, isolated from the fruiting bodies of the basidiomycete Hygrophorus chrysodon .


Molecular Structure Analysis

The molecular weight of undecanoyl chloride is 204.74 g/mol . The molecular formula is CH3(CH2)9COCl . The structure of undecanoyl chloride includes a chain of 11 carbon atoms, with a chlorine atom attached to the carbonyl carbon .


Physical And Chemical Properties Analysis

Undecanoyl chloride is a colorless liquid . It has a density of 0.9±0.1 g/cm3 . The boiling point is 250.3±3.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.8±3.0 kJ/mol . The flash point is 112.4±7.4 °C .

Scientific Research Applications

  • Extraction and Determination of Heavy Metals in Soil and Vegetables : A study by Habibollahi et al. (2018) developed an extraction method for determining heavy metals in soil and vegetables using a green solvent composed of 1-decyl-3-methylimidazolium chloride and 1-undecanol. This method offered advantages such as material stability and a suitable freezing point near room temperature.

  • Speciation of Organic/Inorganic Mercury in Blood Samples : In research by Akramipour et al. (2018), a method using a green solvent consisting of 1-octyl-3-methylimidazolium chloride and 1-undecanol was developed to determine organic and inorganic mercury in blood samples.

  • Synthesis of Phenolic Esters with Insect-Repellent Properties : Quintana et al. (1968) described the synthesis of undecanoic acid esters of various phenols using undecanoyl chloride to potentially provide durable insect-repellent activity.

  • Extraction of Banned Sudan Dyes from Foodstuff and Water Samples : A novel extraction method utilizing 1-undecanol was introduced by Bazregar et al. (2018) for extracting banned Sudan dyes from foodstuff and water samples.

  • Synthesis of N-Aryl-N′-Undecanoyl Thiourea Derivatives : The research by Loloiu et al. (2002) involved synthesizing N-aryl-N'-undecanoylthiocarbamides using undecanoyl chloride and KSCN, showing potential for creating new compounds.

  • Recovery of Copper from Aqueous Solutions : Wojciechowska et al. (2017) designed new extraction agents including 1-propyl-3-undecanoylpyridinium chloride for efficient copper recovery from solutions.

  • Polychlorinated Biphenyls (PCBs) Determination in Aqueous Samples : Dai et al. (2010) used 1-undecanol as an extraction solvent for PCBs from aqueous samples, demonstrating an environmentally friendly method with high efficiency.

  • Determination of Common Pesticides in Water Samples : A method for determining pesticides in water using 1-octyl-3-methylimidazolium chloride and 1-undecanol as a green solvent was developed by Pirsaheb et al. (2018).

Safety And Hazards

Undecanoyl chloride is classified as a skin corrosive and causes serious eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing its vapors, mist, or gas, ensuring adequate ventilation, and wearing protective equipment .

properties

IUPAC Name

undecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKPJGZUFHCZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066258
Record name Undecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecanoyl chloride

CAS RN

17746-05-3
Record name Undecanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17746-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecanoyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Undecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNDECANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P8V4D6P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a solution of 5.0 grams (0.027 mole) of undecanoic acid in 75 mL of methylene chloride was stirred and 2.8 ml (0.032 mole) of oxalyl chloride and 5 drops of N,N-dimethylformamide were added. Upon completion of addition, the reaction mixture was stirred for about 16 hours, then it was concentrated under reduced pressure, yielding 2.2 grams of undecanoyl chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecanoyl chloride
Reactant of Route 2
Reactant of Route 2
Undecanoyl chloride
Reactant of Route 3
Undecanoyl chloride
Reactant of Route 4
Undecanoyl chloride
Reactant of Route 5
Undecanoyl chloride
Reactant of Route 6
Undecanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.